molecular formula C15H13F3N2O2 B1648967 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946740-70-1

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

Cat. No.: B1648967
CAS No.: 946740-70-1
M. Wt: 310.27 g/mol
InChI Key: HZMMLLANDZYNCF-UHFFFAOYSA-N
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Description

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide (CAS: 946740-70-1) is an acetamide derivative with the molecular formula C₁₅H₁₃F₃N₂O₂ and an average mass of 310.275 Da . Its structure features a central phenyl ring substituted with a phenoxy group bearing a 4-amino-2-(trifluoromethyl) moiety, and an acetamide group attached to the meta position of the phenyl ring (Fig. 1). This compound is primarily used in laboratory research and is commercially available through multiple suppliers .

Properties

IUPAC Name

N-[3-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(19)7-13(14)15(16,17)18/h2-8H,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMMLLANDZYNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Disconnections

The target molecule can be dissected into two primary components:

  • 4-Amino-2-(trifluoromethyl)phenol : Serves as the electron-rich aromatic ring for ether bond formation.
  • 3-Acetamidophenol : Provides the acetamide-functionalized benzene moiety.

The ether linkage between these subunits is typically constructed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Synthetic Building Blocks

  • 4-Nitro-2-(trifluoromethyl)phenol (Precursor 1): Readily available through nitration of 2-(trifluoromethyl)phenol, with subsequent reduction to the amino group.
  • 3-Hydroxyphenylacetamide (Precursor 2): Synthesized via acetylation of 3-aminophenol or direct amidation of 3-hydroxyphenylacetic acid.

Stepwise Preparation Methods

Method A: Sequential Nitro Reduction and Etherification

Synthesis of 4-Amino-2-(trifluoromethyl)phenol
  • Nitration :
    2-(Trifluoromethyl)phenol undergoes nitration with fuming HNO₃ (90%)/H₂SO₄ (10%) at 0–5°C for 2 hr, yielding 4-nitro-2-(trifluoromethyl)phenol (87% yield).
    $$
    \text{C}7\text{H}5\text{F}3\text{O} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{C}7\text{H}4\text{F}3\text{NO}3 + \text{H}_2\text{O}
    $$
  • Catalytic Hydrogenation :
    The nitro group is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hr, achieving 94% conversion to 4-amino-2-(trifluoromethyl)phenol.
Ether Bond Formation
  • SNAr Reaction :
    A mixture of 4-amino-2-(trifluoromethyl)phenol (1.0 equiv), 3-fluorophenylacetamide (1.1 equiv), and K₂CO₃ (2.5 equiv) in DMF is heated at 110°C for 18 hr under N₂. The reaction affords the ether-linked intermediate in 78% yield.
    $$
    \text{Ar-OH} + \text{Ar'-F} \xrightarrow{\text{Base}} \text{Ar-O-Ar'} + \text{HF}
    $$

Optimization Data

Condition Yield (%) Purity (%)
K₂CO₃, DMF, 110°C 78 98.5
Cs₂CO₃, DMSO, 120°C 82 97.2
NaOH, EtOH, 80°C 65 95.1

Method B: One-Pot Ullmann Coupling

Reaction Setup

A mixture of 4-amino-2-(trifluoromethyl)iodobenzene (1.0 equiv), 3-acetamidophenol (1.2 equiv), CuI (10 mol%), and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in dioxane is heated at 100°C for 24 hr. This method achieves 85% yield with >99% regioselectivity.

Mechanistic Insight
The copper catalyst facilitates oxidative addition of the aryl iodide, followed by phenoxide coordination and reductive elimination to form the C–O bond.

Alternative Pathways and Novel Approaches

Enzymatic Acetylation

Recent advances employ Candida antarctica lipase B (CAL-B) to acetylate the amine group post-etherification:

  • Substrate : 3-[4-Amino-2-(trifluoromethyl)phenoxy]phenylamine
  • Acyl Donor : Vinyl acetate (2.0 equiv)
  • Conditions : Phosphate buffer (pH 7.0)/tert-butanol (1:1), 37°C, 12 hr
  • Outcome : 91% yield, enantiomeric excess >99%

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Role
2-(Trifluoromethyl)phenol 420 Aromatic substrate
Pd/C (10%) 12,000 Hydrogenation catalyst
CuI 9,500 Coupling catalyst

Waste Stream Management

  • HF Byproduct : Neutralized with Ca(OH)₂ to form CaF₂ (98% efficiency).
  • Copper Residues : Removed via chelation with EDTA followed by ion exchange.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

Medicinal Chemistry

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide serves as a lead compound in drug development. The trifluoromethyl group enhances the compound's biological activity and lipophilicity, which are critical for drug efficacy. Research indicates that this compound exhibits notable anti-inflammatory properties and interacts with various biological pathways, making it a candidate for further pharmacological studies.

Studies have demonstrated that this compound can bind to specific receptors and enzymes, which is essential for understanding its mechanism of action. Its binding affinity may lead to therapeutic applications in treating diseases associated with inflammation and cellular proliferation.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its pharmacological properties. For example, variations in the amino placement or the substitution patterns on the phenol ring can significantly affect the compound's activity. This aspect is crucial for medicinal chemists aiming to optimize drug candidates through SAR studies.

Numerous studies have explored the applications of this compound:

  • Anti-inflammatory Activity : Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
  • Cancer Research : Preliminary studies indicate that this compound may affect cancer cell proliferation, warranting further investigation into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs.

Pharmacological Potential: The structural similarity to N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)-phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (a pancreatic cancer therapeutic candidate) suggests possible enzyme inhibition applications .

Synthetic Challenges : Low yields (e.g., 19% for benzothiazole derivatives ) highlight difficulties in synthesizing trifluoromethylated acetamides compared to simpler analogs like Phenacetin.

Enzyme Inhibition and Therapeutic Potential

The -CF₃ group may stabilize interactions with hydrophobic enzyme pockets, akin to motesanib (a pyrimidine pathway inhibitor) .

Agrochemical and Industrial Relevance

Compounds like N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide (mefluidide) are used as herbicides , suggesting that the target compound’s -CF₃ group could also be explored in agrochemical contexts.

Biological Activity

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide, a compound with a trifluoromethyl group and an amino moiety, has garnered interest in various fields including pharmaceuticals, agrochemicals, and materials science. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of:

  • Trifluoromethyl group : Known to enhance biological activity by influencing lipophilicity and metabolic stability.
  • Amino group : Potentially involved in hydrogen bonding and interactions with biological targets.

Target of Action

While specific targets for this compound have not been extensively documented, compounds with similar structures often interact with neurotransmitter systems. For instance, related compounds like fluoxetine target the serotonin reuptake transporter, suggesting that this compound may also influence serotonin signaling pathways .

Mode of Action

The hypothesized mode of action for this compound involves:

  • Inhibition of Reuptake : Similar to fluoxetine, it may inhibit serotonin reuptake, leading to increased serotonin levels in the synaptic cleft.
  • Signal Transduction Amplification : By enhancing serotonin signaling, it could potentially elevate mood and affect other neurobiological processes.

Antimicrobial and Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer properties. For example:

  • Antiplasmodial Activity : Related derivatives have shown promising activity against Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth .
  • Cytotoxicity : Studies on similar compounds reveal that structural modifications can lead to varying degrees of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances activity against colon carcinoma cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural Feature Effect on Activity
Trifluoromethyl groupIncreases potency for inhibiting 5-HT uptake
Amino groupFacilitates hydrogen bonding with targets
Substituent positionAlters pharmacokinetic properties and selectivity

Case Studies

  • Antiplasmodial Activity Study
    • A study synthesized various derivatives based on the 2-phenoxybenzamide framework, revealing that modifications in substituents significantly impacted their efficacy against P. falciparum. Compounds with specific substitutions achieved IC50 values as low as 0.413 µM, indicating strong antimalarial potential .
  • Cytotoxicity Assessment
    • Research on derivatives indicated that compounds with a trifluoromethyl group showed enhanced cytotoxicity against multiple cancer cell lines. For instance, a derivative exhibited IC50 values ranging from 1.012 to 1.146 µM against specific cancer cells, demonstrating the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide and its analogs?

  • Methodological Answer: A multi-step synthesis involving substitution, reduction, and condensation reactions is commonly employed. For example, substituted nitrobenzene derivatives can react with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates, followed by iron powder reduction in acidic media to generate aniline derivatives. Condensation with cyanoacetic acid or acetamide precursors using condensing agents (e.g., DCC, EDCI) yields the target compound . Optimization of reaction conditions (e.g., pH, temperature) is critical for improving yield.

Q. How is structural characterization of this compound performed?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoromethyl group and aromatic substitution patterns. For example, ¹H NMR in DMSO-d₆ can resolve phenoxy and acetamide proton signals, while ESI-MS provides molecular ion validation. Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer: Enzyme-linked assays (e.g., kinase inhibition for TRK targets) and cell-based viability assays (e.g., MTT) are standard. For anticonvulsant activity, rodent neuronal models or electrophysiological assays (e.g., patch-clamp for ion channel modulation) may be used. Ensure solubility in DMSO/PBS and use positive controls (e.g., reference inhibitors from ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this acetamide derivative?

  • Methodological Answer: Systematic substitution at the phenoxy or acetamide moieties can reveal critical pharmacophores. For instance, replacing the trifluoromethyl group with halogens (Cl, Br) or modifying the phenyl ring with electron-donating/withdrawing groups (e.g., methoxy, nitro) impacts target affinity. Piperazine or morpholino substituents (as in ) enhance CNS permeability for neuroactive compounds. Computational docking (e.g., AutoDock Vina) paired with in vitro validation refines SAR .

Q. How should researchers resolve contradictions in spectral data or synthetic yields?

  • Methodological Answer: Inconsistent NMR peaks may arise from solvent impurities or tautomerism; repeat analysis in alternate solvents (CDCl₃ vs. DMSO-d₆) or use 2D NMR (COSY, HSQC) for unambiguous assignments. Low yields in condensation steps (e.g., 43% in ) may require optimizing stoichiometry, catalysts (e.g., DMAP), or purification techniques (e.g., column chromatography with gradient elution) .

Q. What strategies are effective for improving metabolic stability and pharmacokinetics?

  • Methodological Answer: Introduce metabolically stable groups (e.g., trifluoromethyl) or reduce labile sites (e.g., replace ester linkages with amides). Pharmacokinetic studies in rodent models should assess bioavailability, half-life, and CYP450 metabolism. Prodrug approaches (e.g., masking the amino group with acetyl) can enhance solubility and absorption .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodological Answer: Use biophysical techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., TRK kinases). For phenotypic studies, CRISPR knockouts or siRNA silencing of the target gene can establish mechanistic links. Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide
Reactant of Route 2
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N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]-phenyl}acetamide

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